![molecular formula C15H24N2O B2533784 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol CAS No. 941266-16-6](/img/structure/B2533784.png)
7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule “7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol” is a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are known to possess a wide range of biological activities . The presence of a dimethylamino group could potentially make this compound a base, and the hydroxyl group (-OH) could make it capable of forming hydrogen bonds .
Physical And Chemical Properties Analysis
Without specific data, it’s hard to say for sure, but we can make some educated guesses based on the functional groups present. For example, the presence of a dimethylamino group could make this compound a weak base, and the hydroxyl group could allow it to form hydrogen bonds, which could influence its solubility .科学的研究の応用
Antioxidant Applications in Fish Meal Preservation
Research has identified analogues of ethoxyquin, such as 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol, as potential antioxidants for preserving polyunsaturated fatty acids in fish meal, protecting against spontaneous combustion. The study compared the efficacy of various analogues in fish meal, emphasizing the unique requirements for antioxidants in this context. Hydroquin, closely related to the subject compound, emerged as a viable alternative to ethoxyquin in terms of efficacy and cost, with significant implications for fish meal storage and quality preservation (A. J. de Koning, 2002).
Therapeutic Potential in Cancer and CNS Disorders
Tetrahydroisoquinolines, including compounds structurally related to 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol, have been identified for their therapeutic potential across a range of conditions. These compounds have been studied for their anticancer properties and as antibiotics against soft tissue sarcomas. The review also highlights the utility of these compounds in treating central nervous system (CNS) disorders, metabolic disorders, and various infectious diseases, demonstrating the versatility and potential of tetrahydroisoquinolines in drug discovery (I. Singh & P. Shah, 2017).
Application in Organic Light-Emitting Diodes (OLEDs)
The compound's derivatives have been explored for their application in organic optoelectronics, including OLEDs. Research into BODIPY-based organic semiconductors, related to the structural class of 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol, outlines advancements in the design and synthesis of these materials. This exploration underscores the role of such compounds in enhancing the performance and efficiency of OLEDs, indicating a promising avenue for the development of advanced electronic devices (B. Squeo & M. Pasini, 2020).
将来の方向性
特性
IUPAC Name |
7-[(dimethylamino)methyl]-2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-10-8-15(2,3)16-13-6-11(9-17(4)5)14(18)7-12(10)13/h6-7,10,16,18H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWVOACIXQVUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)CN(C)C)O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

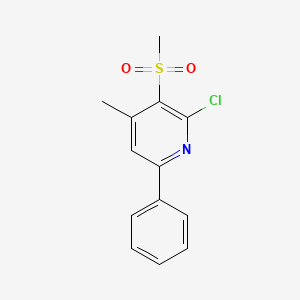
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2533703.png)
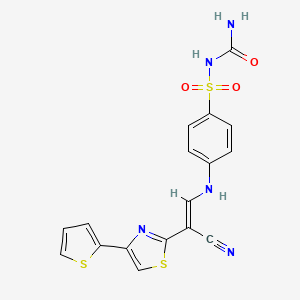
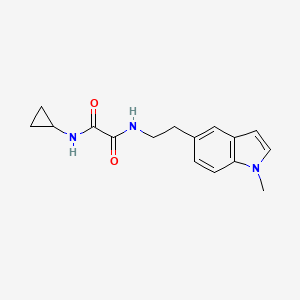
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide](/img/structure/B2533707.png)
![N-[1-(4-chloro-phenyl)-ethyl]-formamide](/img/structure/B2533708.png)
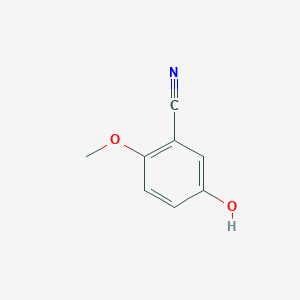
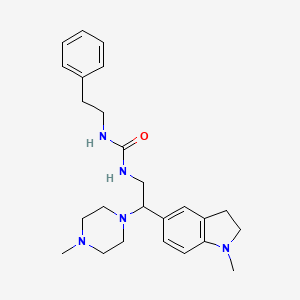
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-fluorophenyl)amino)formamide](/img/structure/B2533716.png)
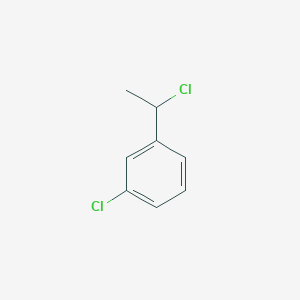
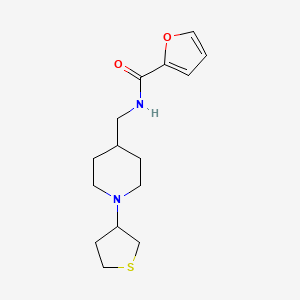
![N'-(2,2-dimethylpropanoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2533719.png)
![4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2533722.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2533724.png)